(Z)-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxybenzylidene)-1-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
The compound is a hydrazone derivative, which are known for their wide range of biological activities . The presence of the 4-hydroxy-3,5-dimethoxybenzylidene moiety suggests that it might have antioxidant properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, hydrazones are typically synthesized from the reaction of hydrazide and aldehydes or ketones .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
The study of hydrogen-bonded chains and tetramolecular aggregates in pyrazole derivatives, including those with tert-butyl, phenyl, and methoxybenzyl components, reveals intricate molecular arrangements. These arrangements demonstrate the significance of C-H...N and C-H...O hydrogen bonds in forming diverse supramolecular structures (Abonía et al., 2007). Similar studies have further elaborated on the supramolecular structures in pyrazoles, highlighting unexpected isomorphisms and the formation of hydrogen-bonded structures in various dimensions, thereby contributing to our understanding of molecular self-assembly and crystalline architecture (Castillo et al., 2009).
Supramolecular Aggregation
Research on N-alkoxybenzyl-substituted pyrazoline and pyrazolopyridine derivatives has provided insights into supramolecular aggregation modes. These studies have shown how modest changes in peripheral substituents affect the formation of hydrogen-bonded dimers, chains, and complex sheets, furthering our understanding of the factors influencing molecular packing and interaction in solid states (Trilleras et al., 2008).
Catalytic Activities
Investigations into dioxo-molybdenum(VI) and -tungsten(VI) complexes with N-capped tripodal N₂O₂ tetradentate ligands have revealed their catalytic potential in olefin epoxidation. These findings are crucial for the development of new catalysts with improved efficiency and selectivity for industrial chemical processes (Wong et al., 2010).
Environmental and Fuel Applications
Research on stabilizing diesel fuel using combinations of additives, including derivatives similar to the compound of interest, has provided valuable insights into enhancing fuel stability and performance. Such studies are vital for developing more efficient and environmentally friendly fuel additives (Koshelev et al., 1996).
Sensor Development
The development of dual chemosensors for metal ions using rhodamine-based compounds indicates potential applications in environmental monitoring and biochemistry. These sensors, capable of detecting ions like Zn²⁺ and Al³⁺ with distinctly separated excitation and emission wavelengths, underscore the importance of such compounds in analytical chemistry (Roy et al., 2019).
Future Directions
Properties
IUPAC Name |
5-tert-butyl-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-22(2,3)20-16(21(26)24(23-20)15-9-7-6-8-10-15)11-14-12-17(27-4)19(25)18(13-14)28-5/h6-13,25H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRUWXQSMUJUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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